molecular formula C8H3ClF3NS B2672688 5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 2386000-06-0

5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine

Cat. No.: B2672688
CAS No.: 2386000-06-0
M. Wt: 237.62
InChI Key: ASMDVWWQILCBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine is an organic compound that belongs to the class of heterocyclic compounds known as thienopyridines. This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a thieno[3,2-b]pyridine ring system. It is a colorless liquid with a pungent odor and is known for its high chemical stability and solubility in organic solvents .

Scientific Research Applications

5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine has a wide range of applications in scientific research:

Safety and Hazards

5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause genetic defects and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The demand for TFMP derivatives, including 5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

The synthesis of 5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with sulfur sources under specific conditions. One common method includes the use of trifluoromethylthiolation reagents to introduce the trifluoromethylthio group into the pyridine ring . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoromethylthiolation agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine can be compared with other similar compounds such as:

    2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the thieno ring.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains an additional chlorine atom.

    2-Fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific ring structure and the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-7-2-1-5-4(13-7)3-6(14-5)8(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMDVWWQILCBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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